Cas no 1804067-66-0 (Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate)

Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate is a specialized organic compound featuring a benzoate ester core with a 3-chloro-2-oxopropyl substituent and a thiol (mercapto) group at the 3-position. This structure imparts reactivity useful in synthetic chemistry, particularly in nucleophilic substitution and condensation reactions. The chloro and carbonyl functionalities enhance its utility as an intermediate in pharmaceutical and agrochemical synthesis, while the thiol group offers potential for further derivatization. Its balanced reactivity profile makes it valuable for constructing complex heterocycles or functionalized aromatic systems. The ethyl ester moiety improves solubility in organic solvents, facilitating handling in laboratory-scale applications. Careful storage under inert conditions is recommended due to the thiol group's sensitivity to oxidation.
Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate structure
1804067-66-0 structure
Product name:Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate
CAS No:1804067-66-0
MF:C12H13ClO3S
MW:272.747821569443
CID:4955435

Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate
    • Inchi: 1S/C12H13ClO3S/c1-2-16-12(15)9-4-3-5-11(17)10(9)6-8(14)7-13/h3-5,17H,2,6-7H2,1H3
    • InChI Key: NVFVNIMGBDTDHN-UHFFFAOYSA-N
    • SMILES: ClCC(CC1C(=CC=CC=1C(=O)OCC)S)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 283
  • XLogP3: 2.5
  • Topological Polar Surface Area: 44.4

Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015007870-500mg
Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate
1804067-66-0 97%
500mg
847.60 USD 2021-06-21
Alichem
A015007870-250mg
Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate
1804067-66-0 97%
250mg
494.40 USD 2021-06-21
Alichem
A015007870-1g
Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate
1804067-66-0 97%
1g
1,579.40 USD 2021-06-21

Additional information on Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate

Comprehensive Overview of Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate (CAS No. 1804067-66-0)

Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate (CAS No. 1804067-66-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This ester derivative combines a mercaptobenzoate core with a chloro-oxopropyl side chain, offering versatile reactivity for synthetic applications. Researchers are increasingly exploring its potential as a building block for drug intermediates, particularly in the development of enzyme inhibitors and bioactive molecules targeting metabolic pathways.

The compound's molecular structure, characterized by the presence of both thiol (-SH) and carbonyl (C=O) functional groups, enables diverse chemical transformations. Recent studies highlight its utility in click chemistry reactions and peptide modifications, aligning with the growing demand for modular synthesis approaches in medicinal chemistry. Its CAS No. 1804067-66-0 serves as a critical identifier in regulatory documentation and patent filings, ensuring precise communication across scientific communities.

In the context of green chemistry trends, Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate has been investigated for atom-efficient reactions. The 3-mercaptobenzoate moiety facilitates metal-free catalysis in some applications, addressing industry concerns about heavy metal residues. This aligns with frequent search queries like "sustainable synthesis methods" and "non-toxic catalysts" observed in scientific databases.

Analytical characterization of this compound typically involves HPLC purity testing and mass spectrometry, with particular attention to the stability of its thioester linkage. Storage recommendations emphasize protection from oxidation, reflecting common user questions about "compound shelf life optimization." The chloro-ketone segment introduces unique spectroscopic signatures in NMR studies, valuable for reaction monitoring.

Emerging applications include its use in proteomics research, where the mercapto group enables selective protein labeling strategies. This addresses the high search volume for "bioconjugation techniques" in life sciences. Patent analysis reveals growing interest in its derivatives for crop protection formulations, particularly as eco-friendly alternatives to traditional agrochemicals.

From a regulatory perspective, proper handling of CAS 1804067-66-0 requires standard laboratory precautions. Safety data sheets emphasize its reactivity profile rather than acute toxicity, differentiating it from more hazardous materials. This distinction responds to frequent searches about "low-risk chemical intermediates" in pharmaceutical manufacturing.

The synthesis of Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate typically involves stepwise esterification and selective chlorination, with recent process improvements focusing on yield optimization. These advancements correlate with industry searches for "cost-effective batch production" methods. Quality control protocols for CAS 1804067-66-0 often include residual solvent analysis, reflecting GMP requirements.

In material science, the compound's aromatic-thiol combination shows promise for modifying polymer properties. This application answers growing queries about "functional monomer development" in specialty plastics. Its thermal stability profile makes it suitable for certain high-temperature reactions, a feature highlighted in recent process chemistry publications.

The commercial availability of Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate has expanded significantly since 2020, with suppliers offering both research-grade and bulk quantities. Market trends indicate rising demand from Asian pharmaceutical hubs, mirroring search engine patterns showing increased interest from these regions. Pricing structures typically reflect its multi-step synthesis complexity.

Future research directions may explore its potential in biodegradable material design and catalytic asymmetric synthesis, areas generating substantial academic inquiry. The compound's balanced lipophilicity, indicated by computational logP predictions, suggests untapped potential in drug delivery system development - a topic with consistently high search volume in pharmaceutical forums.

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